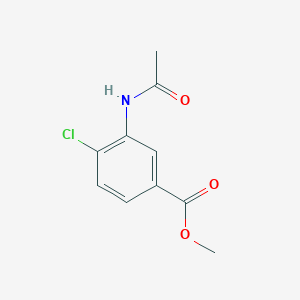
methyl 3-(acetylamino)-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(acetylamino)-4-chlorobenzoate, also known as Methyl 3-(N-acetylamino)-4-chlorobenzoate, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. Methyl 3-(acetylamino)-4-chlorobenzoate is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate is not fully understood. However, it is believed to exhibit its biological activities by inhibiting various enzymes and signaling pathways in the body. methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammation. methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate has also been found to exhibit antimicrobial activity against various bacterial strains. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate. One potential area of research is the development of new drug delivery systems using methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate. Another area of research is the investigation of its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Further research is also needed to fully understand the mechanism of action of methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate and its potential use in cancer therapy.
Conclusion:
In conclusion, methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate is a promising chemical compound that has gained significant attention in the field of scientific research. It has shown potential for use in drug delivery systems and as an anti-inflammatory and anticancer agent. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with acetic anhydride and N-methylhydroxylamine. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then purified using column chromatography to obtain pure methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate.
Applications De Recherche Scientifique
Methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. methyl 3-(acetylamino)-4-chlorobenzoate 3-(acetylamino)-4-chlorobenzoate has also been studied for its potential use as a drug delivery agent.
Propriétés
IUPAC Name |
methyl 3-acetamido-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9-5-7(10(14)15-2)3-4-8(9)11/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXTEJUSPXOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)



![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)